molecular formula C4H4N2O2S B086453 5-Methyl-4-nitro-1,2-thiazole CAS No. 1073-19-4

5-Methyl-4-nitro-1,2-thiazole

Cat. No.: B086453
CAS No.: 1073-19-4
M. Wt: 144.15 g/mol
InChI Key: MTXQKCXLNWRWKS-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both methyl and nitro groups on the thiazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-nitrothioamide with α-haloketones in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 5-Methyl-4-amino-1,2-thiazole.

    Substitution: 5-Halo-4-nitro-1,2-thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-1,2-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The thiazole ring itself can bind to specific enzymes, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Methyl-1,2,3-thiadiazole:

Uniqueness

5-Methyl-4-nitro-1,2-thiazole is unique due to the presence of both methyl and nitro groups on the thiazole ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-methyl-4-nitro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-5-9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQKCXLNWRWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631709
Record name 5-Methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-19-4
Record name 5-Methyl-4-nitro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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